molecular formula C24H26N2O3 B11103350 11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11103350
M. Wt: 390.5 g/mol
InChI Key: YPDJDGBRBJUYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodioxole ring and a dibenzo[b,e][1,4]diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the dibenzo[b,e][1,4]diazepinone core. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated reagents, such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it may interact with microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H26N2O3/c1-13-7-16-17(8-14(13)2)26-23(15-5-6-20-21(9-15)29-12-28-20)22-18(25-16)10-24(3,4)11-19(22)27/h5-9,23,25-26H,10-12H2,1-4H3

InChI Key

YPDJDGBRBJUYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C

Origin of Product

United States

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